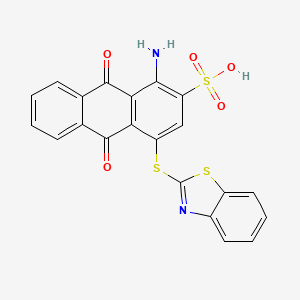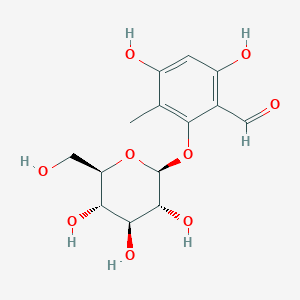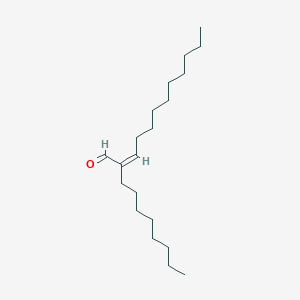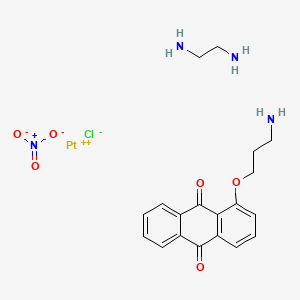
Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)chloro(1,2-ethanediamine-N,N')-, (SP-4-2)-, nitrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)chloro(1,2-ethanediamine-N,N’)-, (SP-4-2)-, nitrate is a complex organometallic compound It features a platinum ion coordinated with a 1-(3-aminopropoxy)-9,10-anthracenedione ligand, a chloro ligand, and a 1,2-ethanediamine ligand
准备方法
The synthesis of Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)chloro(1,2-ethanediamine-N,N’)-, (SP-4-2)-, nitrate typically involves multiple steps:
Ligand Preparation: The 1-(3-aminopropoxy)-9,10-anthracenedione ligand is synthesized through a series of organic reactions, starting from anthracene derivatives.
Complex Formation: The platinum complex is formed by reacting platinum salts (such as platinum(II) chloride) with the prepared ligands under controlled conditions.
Purification: The resulting complex is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反应分析
Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)chloro(1,2-ethanediamine-N,N’)-, (SP-4-2)-, nitrate undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and potentially forming new complexes.
Reduction: Reduction reactions can alter the oxidation state of the platinum ion, affecting the compound’s reactivity and stability.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands, leading to the formation of new complexes.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, resulting in the breakdown of the complex and formation of different products.
科学研究应用
Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)chloro(1,2-ethanediamine-N,N’)-, (SP-4-2)-, nitrate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential use in cancer treatment due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: It is explored for its potential use in the development of advanced materials, including catalysts and electronic devices.
Biological Studies: The compound’s interactions with biological molecules are investigated to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: The compound is studied for its potential use in various industrial processes, including catalysis and material synthesis.
作用机制
The mechanism of action of Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)chloro(1,2-ethanediamine-N,N’)-, (SP-4-2)-, nitrate involves its interaction with biological molecules, particularly DNA. The compound can form covalent bonds with DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately inhibiting cell proliferation and inducing cell death. The compound’s ability to form such adducts is influenced by its coordination environment and the nature of its ligands.
相似化合物的比较
Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)chloro(1,2-ethanediamine-N,N’)-, (SP-4-2)-, nitrate can be compared with other platinum-based compounds, such as cisplatin and carboplatin:
Cisplatin: Cisplatin is a widely used platinum-based chemotherapeutic agent. It forms DNA adducts similar to those formed by Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)chloro(1,2-ethanediamine-N,N’)-, (SP-4-2)-, nitrate, but its ligand environment is different, leading to variations in reactivity and toxicity.
Carboplatin: Carboplatin is another platinum-based chemotherapeutic agent with a different ligand environment compared to cisplatin. It has a more stable structure and reduced toxicity, making it suitable for certain cancer treatments.
Oxaliplatin: Oxaliplatin is a platinum-based compound used in the treatment of colorectal cancer. It has a distinct ligand environment, leading to different reactivity and side effect profiles compared to cisplatin and carboplatin.
属性
CAS 编号 |
138797-77-0 |
|---|---|
分子式 |
C19H23ClN4O6Pt |
分子量 |
633.9 g/mol |
IUPAC 名称 |
1-(3-aminopropoxy)anthracene-9,10-dione;ethane-1,2-diamine;platinum(2+);chloride;nitrate |
InChI |
InChI=1S/C17H15NO3.C2H8N2.ClH.NO3.Pt/c18-9-4-10-21-14-8-3-7-13-15(14)17(20)12-6-2-1-5-11(12)16(13)19;3-1-2-4;;2-1(3)4;/h1-3,5-8H,4,9-10,18H2;1-4H2;1H;;/q;;;-1;+2/p-1 |
InChI 键 |
NIIAMSWSUIFMDF-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)OCCCN.C(CN)N.[N+](=O)([O-])[O-].[Cl-].[Pt+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


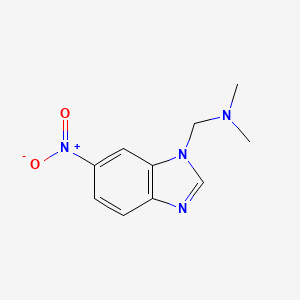

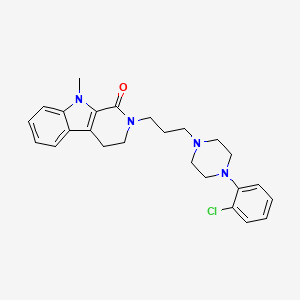
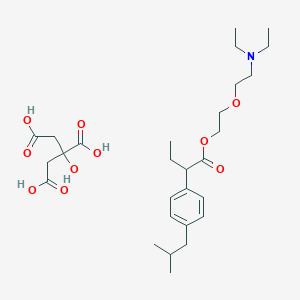
![13-(4-methoxyphenyl)-4-methyl-5-thia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3-trien-12-one](/img/structure/B12699360.png)

![(2-Ethoxyethanolato-o1)[2-ethoxyethyl hydrogen carbonato-o']magnesium](/img/structure/B12699390.png)



